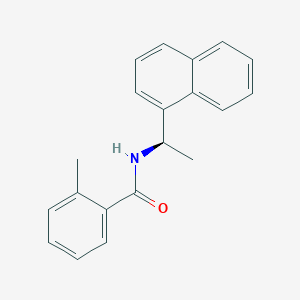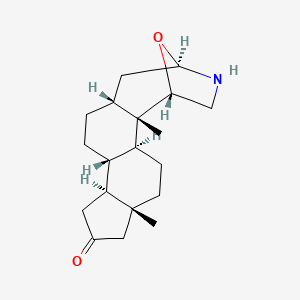![molecular formula C14H19FO9 B13821913 [(2S,3S,4S,5R)-4,5,6-triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate CAS No. 31337-78-7](/img/structure/B13821913.png)
[(2S,3S,4S,5R)-4,5,6-triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
TETRA-O-ACETYL-6-DEOXY-6-FLUORO-D-GLUCOPYRANOSE is a synthetic carbohydrate derivative that plays a crucial role in the field of medicinal chemistry. This compound is characterized by the presence of four acetyl groups and a fluorine atom, making it a valuable building block for the synthesis of various fluoro-substituted carbohydrates. It is frequently employed in the manufacture of pharmaceuticals aimed at combating viral diseases and tumors.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of TETRA-O-ACETYL-6-DEOXY-6-FLUORO-D-GLUCOPYRANOSE typically involves the acetylation of 6-deoxy-6-fluoro-D-glucopyranose. . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of TETRA-O-ACETYL-6-DEOXY-6-FLUORO-D-GLUCOPYRANOSE is scaled up using similar synthetic routes but with optimized reaction conditions to enhance efficiency and cost-effectiveness. The process involves large-scale fluorination and acetylation reactions, followed by purification steps such as crystallization or chromatography to obtain the desired compound .
化学反应分析
Types of Reactions
TETRA-O-ACETYL-6-DEOXY-6-FLUORO-D-GLUCOPYRANOSE undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under specific conditions.
Hydrolysis: The acetyl groups can be hydrolyzed to yield the corresponding hydroxyl groups.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Common reagents used in these reactions include acetic anhydride, pyridine, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include deacetylated derivatives, substituted glucopyranoses, and oxidized or reduced forms of the compound.
科学研究应用
TETRA-O-ACETYL-6-DEOXY-6-FLUORO-D-GLUCOPYRANOSE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex carbohydrates and glycosylation reactions.
Biology: The compound is employed in studies involving carbohydrate metabolism and enzyme interactions.
Medicine: It is utilized in the development of antiviral and anticancer drugs due to its ability to target specific enzymes and receptors involved in disease progression.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
作用机制
The mechanism of action of TETRA-O-ACETYL-6-DEOXY-6-FLUORO-D-GLUCOPYRANOSE involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to bind to enzymes and receptors, thereby inhibiting their activity. This inhibition can disrupt various biological processes, such as viral replication and tumor growth.
相似化合物的比较
Similar Compounds
- 2-Acetamido-2-deoxy-1,3,6-tri-O-acetyl-4-deoxy-4-fluoro-D-glucopyranose
- 2-Acetamido-2-deoxy-1,4,6-tri-O-acetyl-3-deoxy-3-fluoro-D-glucopyranose
- Methyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranoside
Uniqueness
TETRA-O-ACETYL-6-DEOXY-6-FLUORO-D-GLUCOPYRANOSE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of four acetyl groups and a fluorine atom enhances its stability and reactivity, making it a valuable compound for various applications .
属性
CAS 编号 |
31337-78-7 |
|---|---|
分子式 |
C14H19FO9 |
分子量 |
350.29 g/mol |
IUPAC 名称 |
[(2S,3S,4S,5R)-4,5,6-triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate |
InChI |
InChI=1S/C14H19FO9/c1-6(16)20-11-10(5-15)24-14(23-9(4)19)13(22-8(3)18)12(11)21-7(2)17/h10-14H,5H2,1-4H3/t10-,11-,12+,13-,14?/m1/s1 |
InChI 键 |
NGYYXVXMDLMRLI-RQICVUQASA-N |
手性 SMILES |
CC(=O)O[C@@H]1[C@H](OC([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC(=O)C)CF |
规范 SMILES |
CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC(=O)C)CF |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


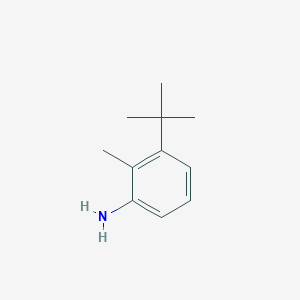
![Tricyclo[3.3.2.02,4]decane](/img/structure/B13821842.png)
![N-{1-[(2,4-dichlorophenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide](/img/structure/B13821843.png)
![N-(2-methoxyphenyl)-N-(2-oxo-2-{(2E)-2-[3-(trifluoromethyl)benzylidene]hydrazinyl}ethyl)methanesulfonamide (non-preferred name)](/img/structure/B13821845.png)
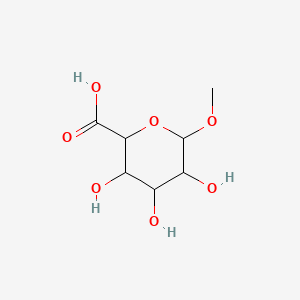
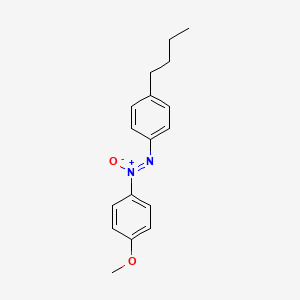
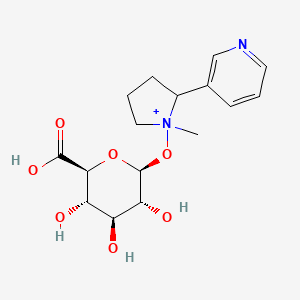

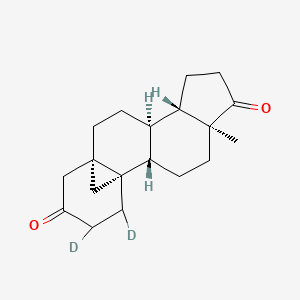
![Bis[(1,2,3,4,5-H)-1-Butyl-2,4-Cyclopentadien-1-Yl]Difluoro-Zirconium](/img/structure/B13821878.png)
![N'-[1-(2,4-dihydroxyphenyl)ethylidene]octanohydrazide](/img/structure/B13821883.png)
